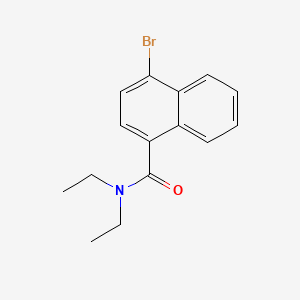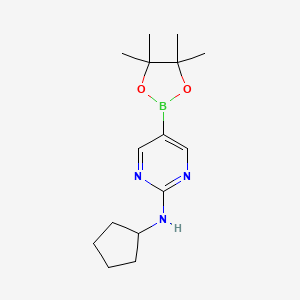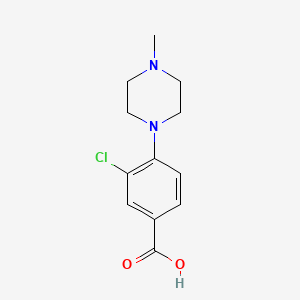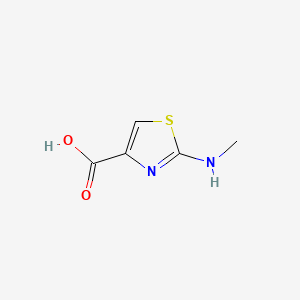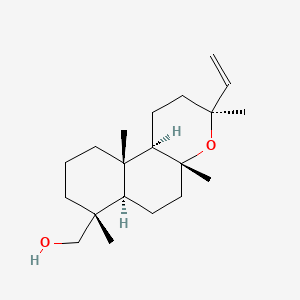
13-Epijhanol
描述
13-Epijhanol is a natural diterpenoid compound found in the tubers of Sagittaria trifoliaThe molecular formula of this compound is C20H34O2, and it has a molecular weight of 306.49 g/mol.
生化分析
Biochemical Properties
13-Epijhanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to specific receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. It can also influence gene expression by acting on transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and the availability of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to downstream effects on gene expression, protein synthesis, and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Initially, the compound may exhibit strong biological activity, but its stability and degradation over time can influence its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, although the magnitude of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in potential therapeutic applications. Studies have also shown that the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These interactions can influence the metabolic flux and levels of various metabolites. For example, this compound can modulate the biosynthesis of secondary metabolites, such as terpenoids and flavonoids, by affecting the activity of key enzymes in these pathways. Additionally, it can alter the balance of reactive oxygen species (ROS) and antioxidant defenses, impacting cellular redox homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of this compound, influencing its localization and accumulation. For instance, this compound can be transported into cells via organic anion transporters and distributed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The distribution pattern of this compound can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with target biomolecules. The localization of this compound is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These localization patterns can influence the efficacy and specificity of this compound’s biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Epijhanol typically involves the extraction from natural sources such as the tubers of Sagittaria trifolia. The compound can be isolated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography.
Industrial Production Methods: These processes are optimized to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: 13-Epijhanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
科学研究应用
13-Epijhanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and products, including pharmaceuticals and cosmetics.
作用机制
The mechanism of action of 13-Epijhanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of specific enzymes and receptors, although the exact mechanisms are still under investigation . Research has shown that it may interact with pathways involved in inflammation and microbial activity .
相似化合物的比较
Forskolin (CAS#66575-29-9): A diterpenoid with similar structural features but different biological activities.
Coleonol B (CAS#64657-21-2): Another diterpenoid with structural similarities to 13-Epijhanol.
Forskolin G (CAS#473981-11-2): A related compound with distinct functional groups.
Forskolin J (CAS#81873-08-7): A diterpenoid with similar core structure but different substituents.
Uniqueness: this compound is unique due to its specific structural features and the presence of a hydroxyl group at a particular position, which distinguishes it from other similar compounds . This unique structure contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
[(3S,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXCRDSDZQGGT-HMGBVJPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@@](O3)(C)C=C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


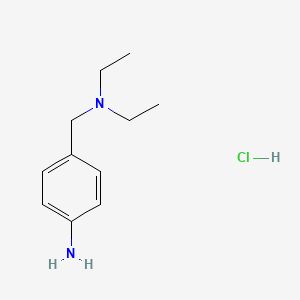
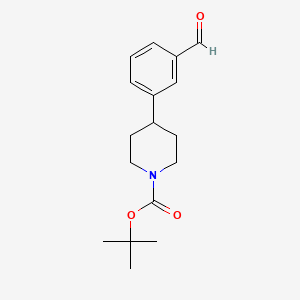
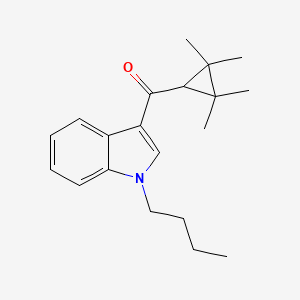
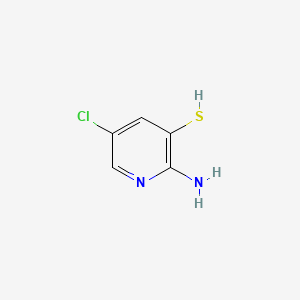
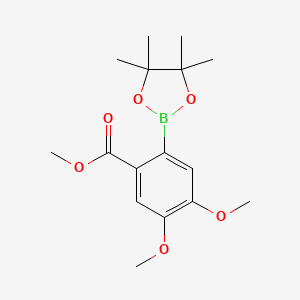
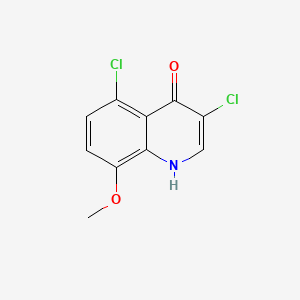
![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)
